molecular formula C15H14N2O B6086943 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole

1-[2-(2-naphthyloxy)ethyl]-1H-imidazole

Cat. No. B6086943
M. Wt: 238.28 g/mol
InChI Key: HEGCBGQOVJWAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-naphthyloxy)ethyl]-1H-imidazole, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazole derivatives. It was first synthesized in the 1980s and has since been used extensively in scientific research studies.

Scientific Research Applications

1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has been used extensively in scientific research studies as a selective antagonist of the GABA(A) receptor. It has been used to study the role of the GABA(A) receptor in various physiological and pathological conditions, including anxiety, epilepsy, and alcohol addiction. 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has also been used to investigate the effects of other drugs on the GABA(A) receptor.

Mechanism of Action

1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 acts as a selective antagonist of the GABA(A) receptor by binding to a specific site on the receptor called the benzodiazepine site. This binding prevents the binding of benzodiazepines to the receptor, which results in a decrease in the activity of the receptor. The GABA(A) receptor is an important inhibitory neurotransmitter receptor in the brain, and its activity is regulated by various drugs, including benzodiazepines and 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513.
Biochemical and Physiological Effects
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has been shown to have various biochemical and physiological effects, including the modulation of GABA(A) receptor activity, the regulation of anxiety and stress responses, and the modulation of alcohol intake. 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has several advantages for lab experiments, including its high selectivity for the GABA(A) receptor and its ability to modulate the activity of the receptor without affecting other neurotransmitter systems. However, 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 research, including the investigation of its effects on different subtypes of the GABA(A) receptor, the development of more selective and potent 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 analogs, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new analytical techniques for the detection and quantification of 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 in biological samples may facilitate its use in clinical research studies.

Synthesis Methods

1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 can be synthesized using a variety of methods, including the reaction of 2-(2-naphthyloxy)ethanol with imidazole in the presence of a base or the reaction of 2-chloroethyl-naphthalene with imidazole in the presence of a palladium catalyst. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

1-(2-naphthalen-2-yloxyethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-4-14-11-15(6-5-13(14)3-1)18-10-9-17-8-7-16-12-17/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCBGQOVJWAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthalen-2-yloxyethyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.